Oct-6-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Oct-6-enal can be synthesized through various methods. One common method involves the distillation separation from plant essential oils such as citronella oil . Another method includes the hydrogenation of citral or the dehydrogenation of β-citronellol . These methods are widely used in both laboratory and industrial settings to produce this compound.
Chemical Reactions Analysis
Oct-6-enal undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions include carboxylic acids, alcohols, and substituted aldehydes .
Scientific Research Applications
Oct-6-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: This compound is studied for its role in biological processes and its potential as a biomarker.
Industry: This compound is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Oct-6-enal involves its interaction with various molecular targets and pathways. It is known to act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins and other biomolecules, affecting their function . The compound’s reactivity is influenced by its α,β-unsaturated aldehyde structure, which makes it a potent electrophile .
Comparison with Similar Compounds
Oct-6-enal can be compared with other similar compounds such as:
Oct-2-enal: Another α,β-unsaturated aldehyde with similar reactivity but different structural properties.
Oct-1-en-3-one: A ketone with similar applications in the flavor and fragrance industry but different chemical properties.
This compound is unique due to its specific structure and reactivity, which make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
63826-25-5 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
oct-6-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,8H,4-7H2,1H3 |
InChI Key |
KVNBGNGISDIZRP-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C/CCCCC=O |
Canonical SMILES |
CC=CCCCCC=O |
density |
0.8536 (20 ºC) |
physical_description |
Colorless oil/Green melon-like aroma |
solubility |
Slightly soluble Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.